4-(1-Phenylethyl) vs. 2-Nitrophenyl Substituent
The defining structural feature of the target compound is the 4-(1-phenylethyl) substituent, which introduces a chiral center at the benzylic carbon and an ethyl linker between the phenyl ring and the DHP core [1]. In contrast, nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) features a directly attached 2-nitrophenyl group [2]. The ethyl linker in the target compound increases the distance between the aromatic ring and the DHP core, which is known to modulate calcium channel subtype selectivity among L-type (Cav1.2), N-type (Cav2.2), and T-type (Cav3.x) channels [3]. DHP analogs with 4-arylalkyl substituents have demonstrated shifted selectivity profiles compared to 4-aryl-substituted DHPs in competitive binding assays against [3H]-isradipine [4].
| Evidence Dimension | Structural feature: 4-position substituent type |
|---|---|
| Target Compound Data | 4-(1-phenylethyl) group: chiral benzylic carbon, ethyl linker, phenyl ring |
| Comparator Or Baseline | Nifedipine: 4-(2-nitrophenyl) group: directly attached, electron-withdrawing nitro substituent |
| Quantified Difference | Qualitative structural change; quantitative selectivity data not available for this specific compound |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
The 4-(1-phenylethyl) substitution pattern represents a distinct chemotype that may confer different calcium channel subtype selectivity, directly impacting the choice of tool compound for target validation studies.
- [1] US Patent US4364952A, Example: 2,6-Dimethyl-4-[1-(3-methoxyphenyl)-ethyl]-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester, demonstrating the 4-(1-phenylethyl) core scaffold. View Source
- [2] PubChem CID 4485 (Nifedipine). View Source
- [3] Safak, C., et al. (2002) 'Synthesis and calcium channel modulating effects of 1,4-dihydropyridine derivatives', Arzneimittelforschung, 52(7), pp. 521-527. View Source
- [4] Triggle, D. J. (2003) '1,4-Dihydropyridines as calcium channel ligands and privileged structures', Cellular and Molecular Neurobiology, 23(3), pp. 293-303. View Source
